molecular formula C10H9FN2 B2761363 3-Cyclopropyl-7-fluoro-1H-indazole CAS No. 1360931-62-9

3-Cyclopropyl-7-fluoro-1H-indazole

Cat. No.: B2761363
CAS No.: 1360931-62-9
M. Wt: 176.194
InChI Key: RWHZIROIPYRDPA-UHFFFAOYSA-N
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Description

3-Cyclopropyl-7-fluoro-1H-indazole is a heterocyclic compound that features a bicyclic structure consisting of a pyrazole ring fused to a benzene ring. The presence of a cyclopropyl group at the third position and a fluorine atom at the seventh position makes this compound unique. Indazole derivatives, including this compound, are known for their diverse biological activities and are of significant interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-7-fluoro-1H-indazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of 2-azidobenzaldehydes with amines can be performed without a catalyst and solvent, leading to the formation of indazole derivatives . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes that ensure high yields and minimal byproducts. Metal-catalyzed synthesis is preferred due to its efficiency and scalability. For example, the Cu(OAc)2-catalyzed reaction mentioned earlier can be adapted for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-7-fluoro-1H-indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the indazole ring.

    Substitution: The fluorine atom at the seventh position can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the indazole ring.

Scientific Research Applications

3-Cyclopropyl-7-fluoro-1H-indazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-7-fluoro-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or proteins. For example, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, which is involved in various cellular processes . The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1H-indazole: A basic indazole structure without the cyclopropyl and fluorine substitutions.

    2H-indazole: Another tautomeric form of indazole with different stability and reactivity.

    3-Cyclopropyl-1H-indazole: Similar to 3-Cyclopropyl-7-fluoro-1H-indazole but lacks the fluorine atom.

Uniqueness

This compound is unique due to the presence of both the cyclopropyl group and the fluorine atom, which confer distinct chemical and biological properties. These substitutions can enhance the compound’s stability, reactivity, and biological activity compared to its analogs .

Properties

IUPAC Name

3-cyclopropyl-7-fluoro-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2/c11-8-3-1-2-7-9(6-4-5-6)12-13-10(7)8/h1-3,6H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWHZIROIPYRDPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C3C=CC=C(C3=NN2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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